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Executive Summary

CAS 87875-48-7 (4-Hydroxy-4-(nitromethyl)cyclohexanone) is a functionalized cyclohexane
derivative synthesized via the Henry reaction (nitroaldol addition).[1] It represents a strategic
intermediate for introducing both a polar hydroxyl group and a nitrogen-bearing carbon (via the
nitromethyl group) at the quaternary C4 position of the cyclohexane ring.

Its primary utility lies in its transformation potential: the ketone moiety allows for reductive
amination or acetal protection, while the nitromethyl group can be reduced to an aminomethyl
group, providing access to 1,4-disubstituted cyclohexane scaffolds (e.g., analogs of
Tranexamic acid or precursors for spiro-cyclic bioactive molecules).
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Chemical Identity & Physicochemical Profile[2][3][4]
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Specification

Chemical Name

4-Hydroxy-4-(nitromethyl)cyclohexanone

CAS Number 87875-48-7
Molecular Formula C7H11NOa4
Molecular Weight 173.17 g/mol
Appearance White to off-white crystalline powder
Melting Point 124.5-126.0 °C
N Soluble in Methanol, DMSO, Ethyl Acetate;
Solubility . .
Sparingly soluble in Water
~12.5 (Hydroxyl), ~8.5 (Nitro-activated proton,
pKa (Calc) )
theoretical)
LogP ~0.2 (Hydrophilic)

Structural Significance

The molecule possesses a quaternary carbon at position 4, breaking the symmetry of the

cyclohexane ring. This structural feature is critical for preventing aromatization and maintaining

stereochemical complexity in downstream APIs.

Synthesis & Process Chemistry

The synthesis typically involves the selective mono-addition of nitromethane to 1,4-

cyclohexanedione. This process is sensitive to stoichiometry to prevent the formation of the bis-

adduct (4,4'-dihydroxy-4,4'-di(nitromethyl)bicyclohexyl species or internal cyclizations).

Reaction Pathway (DOT Visualization)
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Critical Process Parameters (CPPs)

Stoichiometry: 1:1

Cat. Base
(e.g., KOtBu or Amberlyst)

- CAS 87875-48-7
1,4-Cyclohexanedione Protonation 4-Hydroxy-4-(nitromethyl)

(C6H802) Nucleophilic Attack ~ j——————————~— - cyclohexanone
\ﬂ Transition State

Over-reaction (Excess CH3NO2)

Nucleophilic Attack (Alkoxide)
| 1 ;
Nitromethane / “““““““ Impurity A

(CH3NO2) Bis-adduct

(1,4-di(nitromethyl)...)

Click to download full resolution via product page

Figure 1: Synthetic pathway highlighting the Henry reaction and potential bis-adduct impurity
formation.

Analytical Profiling & Characterization

To ensure the integrity of CAS 87875-48-7 for pharmaceutical use, a robust analytical control
strategy is required.

A. HPLC Method (Purity & Impurities)

Since the molecule lacks a strong chromophore (only carbonyl and nitro groups), UV detection
at low wavelengths (205-210 nm) or Refractive Index (RI) / CAD (Charged Aerosol Detection) is
recommended.

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 pm).

» Mobile Phase A: 0.1% Phosphoric Acid in Water (buffers pH to prevent enolization).
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e Mobile Phase B: Acetonitrile.
e Gradient: 5% B to 60% B over 15 minutes.
e Detection: UV @ 210 nm.

» Critical Resolution: Separate Product (RT ~6 min) from 1,4-cyclohexanedione (RT ~3 min)
and Bis-adduct (RT ~12 min).

B. Spectroscopic Identification
e 'H-NMR (400 MHz, DMSO-ds):

o 85.40 (s, 1H, -OH).
o 0 4.65 (s, 2H, -CHz2NO3). Diagnostic singlet.
o 0 2.50-2.60 (m, 4H, a-protons to ketone).
o 0 1.90-2.10 (m, 4H, B-protons).
¢ IR Spectrum:
o 3400-3500 cm~*: Broad O-H stretch.
o 1710 cm~1: Strong C=0 ketone stretch.

o 1550 cm~1 & 1370 cm~: N-O asymmetric and symmetric stretches (Nitro group).

C. Mass Spectrometry (LC-MS)

 lonization: ESI (Negative mode often favored for nitro compounds) or APCI.
e Observed lon: [M-H]~ =172.1 m/z or [M+H]* = 174.2 m/z (weak).

e Fragmentation: Loss of NOz group is common.

Impurity Profile & Control Strategy
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The quality of downstream APIs depends on controlling specific impurities in CAS 87875-48-7.

] Structure/Descripti . L
Impurity ID Origin Control Limit
on

] ) Unreacted Starting
Impurity A 1,4-Cyclohexanedione ] NMT 0.5%
Material

1,4-Dihydroxy-1,4- ) .
Over-reaction (Bis-

Impurity B di(nitromethyl)cyclohe NMT 0.15%
Henry)
xane
4-Hydroxy-4- Over-reduction (if
Impurity C (nitromethyl)cyclohexa reducing conditions NMT 0.5%
nol used)

] Residual Solvent
Solvents Nitromethane ) < 50 ppm
(Genotoxic concern)

Analytical Decision Tree (DOT Visualization)
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Crude CAS 87875-48-7

1. Appearance & Solubility

:

2. HPLC Purity (UV 210nm)

Purity > 98.0%?

Yes

3. Residual Nitromethane (GC-HS)

RELEASE for Synthesis Recrystallize (EtOAc/Hexane)

Click to download full resolution via product page
Figure 2: Quality Control Decision Tree for releasing CAS 87875-48-7.

Stability & Safety Considerations

+ Thermal Stability: Nitro-alcohols can be thermally sensitive. Do not heat above 60°C during
drying. DSC (Differential Scanning Calorimetry) is recommended to determine the onset of
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decomposition (exotherm).

Genotoxicity: The starting material, Nitromethane, is a Class 2B carcinogen (IARC). Strict
control via GC-Headspace is mandatory. The product itself contains a nitro group, requiring
mutagenicity assessment (Ames test) if it is a final intermediate.

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture
absorption and potential retro-Henry reaction (reversal to dione).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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